GHRP-6 Acetate - 145177-42-0

GHRP-6 Acetate

Catalog Number: EVT-269180
CAS Number: 145177-42-0
Molecular Formula: C52H68N12O12
Molecular Weight: 1053.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Growth Hormone Releasing Hexapeptide Acetate (GHRP-6) is a synthetic peptide belonging to the growth hormone secretagogue (GHS) class. , It acts as a potent stimulator of growth hormone (GH) secretion from the pituitary gland in various species, including humans. , , GHRP-6 plays a crucial role in scientific research, particularly in understanding the mechanisms governing GH secretion, its interplay with other hormones, and potential therapeutic applications for growth disorders.

GHRP-6

  • Compound Description: GHRP-6, also known as Growth Hormone Releasing Hexapeptide, is a synthetic peptide with the amino acid sequence His-D-Trp-Ala-Trp-D-Phe-Lys-NH2. It acts as a growth hormone secretagogue, stimulating the release of growth hormone (GH) from the pituitary gland [, , , , , , , , , , , , , , , ].

L-692,585

  • Compound Description: L-692,585 is a non-peptide analog of GHRP-6. Like GHRP-6, it stimulates GH release, suggesting it acts through similar mechanisms [].

[N-Ac-Tyr1,D-Arg2]-GRF(1-29) Amide

    Hexarelin

    • Compound Description: Hexarelin is another synthetic hexapeptide belonging to the GHRP family [, , , , , , ]. Like GHRP-6 Acetate, it demonstrates potent GH-releasing activity and is investigated for its therapeutic potential in various conditions associated with GH deficiency.
    • Compound Description: These compounds are azapeptide analogs of GHRP-6, specifically designed to target the Cluster of Differentiation 36 (CD36) receptor while exhibiting reduced affinity for the GHS-R1a receptor []. These analogs have demonstrated antiangiogenic activity in a microvascular sprouting assay.
    Source and Classification

    GHRP-6 is derived from a series of synthetic peptides designed to mimic the action of natural growth hormone-releasing factors. It belongs to the class of peptides known as growth hormone-releasing peptides, which also includes other members like GHRP-2 and hexarelin. These peptides are characterized by their ability to stimulate growth hormone release through specific receptors in the body, particularly the growth hormone secretagogue receptor.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of GHRP-6 typically involves solid-phase peptide synthesis techniques. The process often employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which allows for the sequential addition of amino acids to form the peptide chain.

    1. Solid-Phase Synthesis: The peptide is synthesized on a solid support, where each amino acid is added one at a time.
    2. Lactam Formation: In some advanced techniques, lactam analogs are synthesized by incorporating α- and β-amino γ-lactams into the peptide structure. This modification can enhance selectivity and potency by restricting conformational mobility .
    3. Purification: After synthesis, the crude peptide is purified using high-performance liquid chromatography (HPLC), ensuring that only the desired product is obtained .
    Molecular Structure Analysis

    Structure and Data

    GHRP-6 has a specific amino acid sequence: His-D-Trp-Ala-Trp-D-Phe-Lys-NH2. Its molecular formula is C27H37N5O6S, with a molecular weight of approximately 514.68 g/mol.

    • Structure: The peptide consists of six amino acids, featuring modifications that enhance its stability and efficacy.
    • Conformation: The incorporation of lactams can lead to a more rigid structure, which may improve receptor binding affinity .
    Chemical Reactions Analysis

    Reactions and Technical Details

    GHRP-6 primarily acts through receptor-mediated processes rather than undergoing significant chemical transformations in biological systems. Its mechanism involves binding to the growth hormone secretagogue receptor, leading to downstream signaling pathways that stimulate growth hormone release.

    1. Receptor Binding: Upon administration, GHRP-6 binds to specific receptors on pituitary cells.
    2. Signal Transduction: This binding activates intracellular signaling cascades that result in increased levels of cyclic adenosine monophosphate (cAMP) and ultimately lead to the secretion of growth hormone .
    Mechanism of Action

    Process and Data

    The mechanism by which GHRP-6 stimulates growth hormone release involves several key steps:

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: GHRP-6 typically appears as a white powder.
    • Solubility: It is soluble in water and other polar solvents, facilitating its administration via injection.

    Chemical Properties

    • Stability: The acetate form enhances stability compared to its free acid counterpart.
    • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for peptides.

    Relevant analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to confirm purity and structure .

    Applications

    Scientific Uses

    GHRP-6 has several applications in both clinical research and therapeutic contexts:

    1. Growth Hormone Deficiency Treatment: It is investigated for use in conditions associated with low growth hormone levels.
    2. Anti-Aging Research: Studies explore its potential role in mitigating age-related declines in growth hormone secretion.
    3. Doping Control in Sports: GHRP-6 is monitored in anti-doping efforts due to its potential misuse for performance enhancement .
    4. Cardiovascular Studies: Recent research indicates its protective effects against myocardial damage in various experimental models .
    Introduction to GHRP-6 Acetate

    Historical Development of Synthetic Growth Hormone-Releasing Peptides

    The development of synthetic growth hormone-releasing peptides (GHRPs) originated from serendipitous discoveries in the early 1980s, when American endocrinologist Cyril Bowers observed that enkephalin analogs unexpectedly stimulated growth hormone (GH) release in pituitary cultures [1]. This led to the systematic synthesis and screening of peptide derivatives, culminating in GHRP-6 (His-DTrp-Ala-Trp-DPhe-Lys-NH₂) as the first hexapeptide with potent, dose-related GH-releasing activity in vitro and in vivo [1] [8]. Unlike natural GH-releasing hormone (GHRH), GHRP-6 lacked opioid activity and operated through a distinct receptor pathway, later identified as the growth hormone secretagogue receptor (GHSR) [1] [5].

    By the mid-1990s, research revealed that GHRP-6 and subsequent analogs (e.g., GHRP-1, GHRP-2, hexarelin) exhibited unexpected pharmacological properties beyond endocrine stimulation, including cardioprotective and cytoprotective effects [1] [9]. This pivot transformed GHRPs from tools for GH deficiency management into candidates for organ protection, particularly in ischemia-reperfusion injury and chemotherapy-induced damage [3] [9]. The discovery of ghrelin in 1999 as the endogenous ligand for GHSR further validated the physiological relevance of GHRP-6’s receptor interactions [1] [8].

    Structural and Functional Classification Within the GHRP Family

    GHRP-6 belongs to a class of synthetic hexapeptides characterized by a conserved structural motif that confers receptor specificity and metabolic stability:

    • Core Structure: The sequence His-DTrp-Ala-Trp-DPhe-Lys-NH₂ incorporates D-amino acids at positions 2 and 5, which prevent enzymatic degradation and enhance bioavailability compared to L-amino acid peptides [2] [5].
    • Receptor Targets: GHRP-6 binds two key receptors:
    • GHSR1a: A G-protein-coupled receptor expressed in pituitary, myocardium, and brain, mediating GH release and appetite regulation [1] [8].
    • CD36: A scavenger receptor on endothelial cells and cardiomyocytes, activating cytoprotective pathways independent of GH release [1] [9].

    Table 1: Pharmacological Classification of GHRP-6 Among Key GHRPs

    PeptideAmino Acid SequencePrimary ReceptorsUnique Properties
    GHRP-6His-DTrp-Ala-Trp-DPhe-Lys-NH₂GHSR1a, CD36Pioneer compound; broad organoprotection
    GHRP-2DAla-DβNal-Ala-Trp-DPhe-Lys-NH₂GHSR1aHigher GH potency; reduced CD36 affinity
    HexarelinHis-D2MeTrp-Ala-Trp-DPhe-Lys-NH₂GHSR1a, CD36Cardioprotective; retains GH efficacy post-GHD

    Functionally, GHRP-6 activates intracellular cascades via both receptors:

    • GHSR1a-Dependent Pathways: Triggers phospholipase C (PLC) activation, inositol trisphosphate (IP₃) release, and calcium mobilization in pituitary somatotropes, amplifying GH secretion synergistically with GHRH [5] [8].
    • CD36-Dependent Pathways: Stimulates phosphoinositide 3-kinase (PI3K)/Akt signaling, upregulating antiapoptotic proteins like Bcl-2 and suppressing reactive oxygen species (ROS) in cardiomyocytes and endothelial cells [1] [9].

    Role of GHRP-6 in Bridging Endocrinology and Organoprotective Research

    GHRP-6 has emerged as a critical molecular bridge connecting growth hormone regulation and tissue protection. Key intersections include:

    • Cardioprotection: In models of doxorubicin-induced cardiomyopathy, GHRP-6 (400 μg/kg) preserved left ventricular ejection fraction by 32% and reduced myocardial fibrosis by 60% compared to untreated controls. This occurred via CD36-mediated upregulation of antioxidant enzymes (e.g., superoxide dismutase) and mitochondrial integrity preservation [3] [9].
    • Multi-Organ Failure Prevention: Hepatic ischemia-reperfusion studies demonstrate GHRP-6 reduces intestinal permeability, neutrophilic infiltration (5-fold decrease in myeloperoxidase), and lipid peroxidation (4-fold decrease in malondialdehyde) when administered preemptively [4].
    • Antiviral and Epithelial Repair: Recent research in fish models shows GHRP-6 upregulates immune genes (TNF-α, RTP3, IgM) in kidney and intestinal tissues, reducing nervous necrosis virus replication by 75% [6].

    Table 2: Organoprotective Effects of GHRP-6 in Experimental Models

    Organ SystemInjury ModelKey MechanismsFunctional Outcomes
    CardiovascularDoxorubicin-induced cardiomyopathy↑ Bcl-2/Bax ratio; ↓ mitochondrial ROSPreserved LVEF; attenuated ventricular dilation
    GastrointestinalHepatic ischemia-reperfusion↓ Lipid peroxidation; ↑ epithelial migrationReduced intestinal permeability; 50% lower mortality
    NervousNNV viral infection (fish)↑ TNF-α, IgM; ↓ viral RNA replication75% reduction in brain viral load
    Renal/EpithelialMulti-organ failure↓ Neutrophil infiltration; ↓ malondialdehydePrevention of acute kidney injury

    These effects operate partly through GH/IGF-1 axis activation, which promotes systemic anabolism and counters catabolic states. However, GH-independent pathways dominate in scenarios like acute cardiac ischemia, where GHRP-6 retains efficacy in hypophysectomized animals [1] [9]. The peptide’s ability to concurrently modulate oxidative stress, apoptosis, and inflammation positions it as a prototype for "cytoprotection pharmacology" – an orphan niche in clinical medicine [1] [3].

    Concluding Remarks

    GHRP-6 acetate exemplifies the translational potential of peptide engineering, evolving from a GH secretagogue to a multifaceted cytoprotective agent. Its unique receptor signature enables cross-talk between endocrine signaling and tissue resilience pathways, offering a template for future organoprotective molecules. Despite three decades of research, clinical applications remain exploratory, underscoring the need for targeted studies in chemotherapy toxicity and ischemia-reperfusion injury [1] [9].

    Properties

    CAS Number

    145177-42-0

    Product Name

    GHRP-6 Acetate

    IUPAC Name

    acetic acid;(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide

    Molecular Formula

    C52H68N12O12

    Molecular Weight

    1053.2 g/mol

    InChI

    InChI=1S/C46H56N12O6.3C2H4O2/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47;3*1-2(3)4/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64);3*1H3,(H,3,4)/t27-,34-,37-,38+,39+,40-;;;/m0.../s1

    InChI Key

    XGWOPQAMQAZCJE-SLBOMMQWSA-N

    SMILES

    CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O

    Solubility

    Soluble in DMSO

    Synonyms

    GHRP-6 acetate, Growth hormone releasing peptide 6 acetate, Hexapeptide-2, HWAWFK-NH2, SKF 110679, U 75799E

    Canonical SMILES

    CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O

    Isomeric SMILES

    C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.